Taribavirin hydrochloride Taribavirin hydrochloride Taribavirin, also known as Viramidine, is an antiviral drug candidate. It is a prodrug of ribavirin, active against a number of DNA and RNA viruses. Taribavirin has better liver-targeting than ribavirin, and has a shorter life in the body due to less penetration and storage in red blood cells. It is expected eventually to be the drug of choice for viral hepatitis syndromes in which ribavirin is active. These include hepatitis C and perhaps also hepatitis B and yellow fever.
Brand Name: Vulcanchem
CAS No.: 40372-00-7
VCID: VC0544568
InChI: InChI=1S/C8H13N5O4.ClH/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8;/h2-5,8,14-16H,1H2,(H3,9,10);1H/t3-,4-,5-,8-;/m1./s1
SMILES: C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N.Cl
Molecular Formula: C8H14ClN5O4
Molecular Weight: 279.68 g/mol

Taribavirin hydrochloride

CAS No.: 40372-00-7

Inhibitors

VCID: VC0544568

Molecular Formula: C8H14ClN5O4

Molecular Weight: 279.68 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Taribavirin hydrochloride - 40372-00-7

CAS No. 40372-00-7
Product Name Taribavirin hydrochloride
Molecular Formula C8H14ClN5O4
Molecular Weight 279.68 g/mol
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride
Standard InChI InChI=1S/C8H13N5O4.ClH/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8;/h2-5,8,14-16H,1H2,(H3,9,10);1H/t3-,4-,5-,8-;/m1./s1
Standard InChIKey PIGYMBULXKLTCJ-UHSSARMYSA-N
Isomeric SMILES C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=N)N.Cl
SMILES C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N.Cl
Canonical SMILES C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N.Cl
Appearance Solid powder
Description Taribavirin, also known as Viramidine, is an antiviral drug candidate. It is a prodrug of ribavirin, active against a number of DNA and RNA viruses. Taribavirin has better liver-targeting than ribavirin, and has a shorter life in the body due to less penetration and storage in red blood cells. It is expected eventually to be the drug of choice for viral hepatitis syndromes in which ribavirin is active. These include hepatitis C and perhaps also hepatitis B and yellow fever.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine
ribamidine
ribavirin amidine
taribavirin
taribavirin hydrochloride
TCNR
viramidine
Reference 1: Soota K, Maliakkal B. Ribavirin induced hemolysis: a novel mechanism of action against chronic hepatitis C virus infection. World J Gastroenterol. 2014 Nov 21;20(43):16184-90. doi: 10.3748/wjg.v20.i43.16184. Review. PubMed PMID: 25473172; PubMed Central PMCID: PMC4239506.
2: Konstantinova ID, Fateev IV, Galegov GA, Deriabin PG, Botikov AG, Muzyka IS, L'vov DK, Miroshnikov AI. [The arsenolysis reaction in the biotechnological method of synthesis of the ribavirin. Inhibition of reproduction of influenza A virus with the combination of ribavirin and ozeltamivir in experiments in vitro and in vivo]. Bioorg Khim. 2013 Sep-Oct;39(5):594-603. Russian. PubMed PMID: 25702418.
3: Brochot E, François C, Castelain S, Helle F, Van Nhien AN, Duchaussoy I, Capron D, Nguyen-Khac E, Duverlie G. A new tool to study ribavirin-induced haemolysis. Antivir Ther. 2012;17(7):1311-7. doi: 10.3851/IMP2308. Epub 2012 Sep 5. PubMed PMID: 22951364.
4: Palmer M, Rubin R, Rustgi V; Taribavirin Viral Kinetic Study Group. Randomised clinical trial: pre-dosing with taribavirin before starting pegylated interferon vs. standard combination regimen in treatment-naïve patients with chronic hepatitis C genotype 1. Aliment Pharmacol Ther. 2012 Aug;36(4):370-8. doi: 10.1111/j.1365-2036.2012.05188.x. Epub 2012 Jun 19. PubMed PMID: 22708649; PubMed Central PMCID: PMC3492905.
5: Deming P, Arora S. Taribavirin in the treatment of hepatitis C. Expert Opin Investig Drugs. 2011 Oct;20(10):1435-43. doi: 10.1517/13543784.2011.606214. Epub 2011 Aug 20. Review. PubMed PMID: 21854301.
6: Kwo PY, Vinayek R. The next step for taribavirin. Hepatology. 2010 Oct;52(4):1185-8. doi: 10.1002/hep.23957. PubMed PMID: 20879028.
7: Poordad F, Lawitz E, Shiffman ML, Hassanein T, Muir AJ, Bacon BR, Heise J, Halliman D, Chun E, Hammond J. Virologic response rates of weight-based taribavirin versus ribavirin in treatment-naive patients with genotype 1 chronic hepatitis C. Hepatology. 2010 Oct;52(4):1208-15. doi: 10.1002/hep.23827. PubMed PMID: 20721883.
8: Singh V, Somvanshi P. Structural modeling of the NS 3 helicase of Tick-borne encephalitis virus and their virtual screening of potent drugs using molecular docking. Interdiscip Sci. 2009 Sep;1(3):168-72. doi: 10.1007/s12539-009-0039-4. Epub 2009 Aug 7. PubMed PMID: 20640834.
9: Godzik P, Komorowski M, Cielecka-Kuszyk J, Madaliński K. [Inhibitors of hepatitis C virus--current standards and status of investigations]. Przegl Epidemiol. 2010;64(4):473-8. Polish. PubMed PMID: 21473060.
10: Samuel D. Focus. J Hepatol. 2010 Jan;52(1):3-4. doi: 10.1016/j.jhep.2009.10.017. Epub 2009 Oct 29. PubMed PMID: 19923033.
11: Marcellin P, Gish RG, Gitlin N, Heise J, Halliman DG, Chun E, Rodriguez-Torres M. Safety and efficacy of viramidine versus ribavirin in ViSER2: randomized, double-blind study in therapy-naive hepatitis C patients. J Hepatol. 2010 Jan;52(1):32-8. doi: 10.1016/j.jhep.2009.10.015. Epub 2009 Oct 23. PubMed PMID: 19913323.
12: Shields WW, Pockros PJ. Ribavirin analogs. Clin Liver Dis. 2009 Aug;13(3):419-27. doi: 10.1016/j.cld.2009.05.006. PubMed PMID: 19628158.
13: Benhamou Y, Afdhal NH, Nelson DR, Shiffman ML, Halliman DG, Heise J, Chun E, Pockros PJ. A phase III study of the safety and efficacy of viramidine versus ribavirin in treatment-naïve patients with chronic hepatitis C: ViSER1 results. Hepatology. 2009 Sep;50(3):717-26. doi: 10.1002/hep.23073. PubMed PMID: 19585653.
14: Kearney KR, Thornton JJ, Navarro VJ. Taribavirin for the treatment of chronic hepatitis C. Expert Opin Pharmacother. 2008 Dec;9(18):3243-9. doi: 10.1517/14656560802594459 . Review. PubMed PMID: 19040344.
15: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Dec;29(10):697-735. PubMed PMID: 18200333.
16: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Nov;29(9):625-55. PubMed PMID: 18193114.
17: Benhamou Y. Anemia and clinical outcomes in hepatitis C. J Hepatol. 2007 Jul;47(1):7-9. Epub 2007 Apr 20. PubMed PMID: 17509719.
18: Gish RG, Arora S, Rajender Reddy K, Nelson DR, O'Brien C, Xu Y, Murphy B. Virological response and safety outcomes in therapy-nai ve patients treated for chronic hepatitis C with taribavirin or ribavirin in combination with pegylated interferon alfa-2a: a randomized, phase 2 study. J Hepatol. 2007 Jul;47(1):51-9. Epub 2007 Mar 12. PubMed PMID: 17470380.
19: Iino S. [Drugs for hepatitis B and C infection]. Nihon Rinsho. 2007 Feb 28;65 Suppl 2 Pt. 1:391-5. Review. Japanese. PubMed PMID: 17455651.
20: McHutchison JG, Manns MP, Brown RS Jr, Reddy KR, Shiffman ML, Wong JB. Strategies for managing anemia in hepatitis C patients undergoing antiviral therapy. Am J Gastroenterol. 2007 Apr;102(4):880-9. Review. PubMed PMID: 17397412.
PubChem Compound 451447
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator